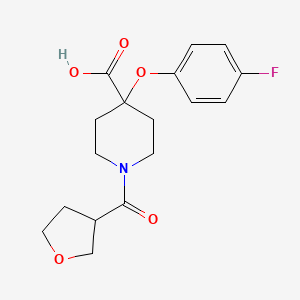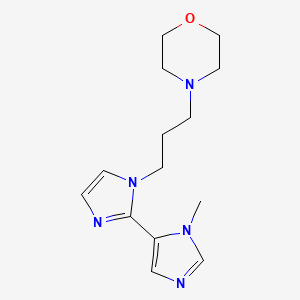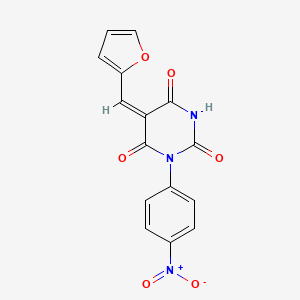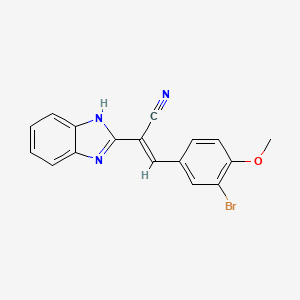
octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as 2-F-Quin, and it has been found to have a wide range of applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of DNA topoisomerase II. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is its potent antitumor activity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate. One of the most promising directions is the development of this compound as a potential therapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations. Finally, research is needed to optimize the synthesis process of this compound to make it more readily available for research purposes.
Métodos De Síntesis
The synthesis of Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate is a complex process that involves several steps. The first step involves the reaction of 2-fluoroaniline with ethyl chloroformate to form 2-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline to produce the final product, this compound.
Aplicaciones Científicas De Investigación
Octahydro-2H-quinolizin-1-ylmethyl (2-fluorophenyl)carbamate has been found to have a wide range of applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to have potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-(2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-14-7-1-2-8-15(14)19-17(21)22-12-13-6-5-11-20-10-4-3-9-16(13)20/h1-2,7-8,13,16H,3-6,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIUQKDBHLZZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)

![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5493165.png)
![6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)

![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)
